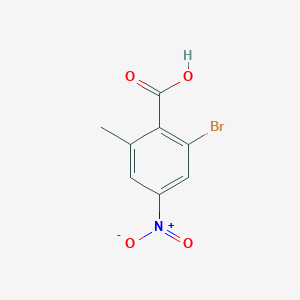

2-溴-6-甲基-4-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-6-methyl-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It is used in various chemical reactions and has a molecular weight of 260.04 .

Synthesis Analysis

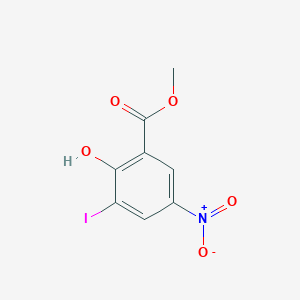

The synthesis of 2-Bromo-6-methyl-4-nitrobenzoic acid can involve several methods. One such method involves the use of palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes . Another method involves the use of 4-dimethylnitrobenzene as a basic raw material and dilute nitric acid as an oxidant .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methyl-4-nitrobenzoic acid is represented by the linear formula C8H6BrNO4 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

2-Bromo-6-methyl-4-nitrobenzoic acid is a solid substance that should be stored in a dry, room temperature environment . The average mass of this compound is 246.015 Da .科学研究应用

Synthesis of Zinc (II) Complexes

This compound has been used as a starting reagent in the synthesis of new zinc (II) − 2-bromobenzoate complex compounds, which are of interest in coordination chemistry and may have potential applications in catalysis and materials science .

Ligand Synthesis

It serves as a precursor in the synthesis of hemilabile benzimidazolyl phosphine ligands. These ligands can be important for creating complexes used in homogeneous catalysis, particularly in reactions that require precise control over the coordination environment around the metal center .

Negishi Coupling

The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis. This type of coupling reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis .

Intermediate for Anticancer Agents

It is an intermediate in the synthesis of potential anticancer agents, such as Lonafarnib . This highlights its role in pharmaceutical research and drug development.

作用机制

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Brominated benzoic acids are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups in a substitution reaction, potentially altering the compound’s properties and interactions with its targets .

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The introduction of a bromine atom into a molecule can significantly alter its reactivity, potentially leading to different biological effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is sensitive to light and can undergo explosive decomposition . Therefore, it should be stored in a dry, room-temperature environment .

安全和危害

未来方向

The future directions of 2-Bromo-6-methyl-4-nitrobenzoic acid could involve its use in various chemical reactions. For instance, it undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . It could also be used as an intermediate in the synthesis of potential anticancer agents .

Relevant Papers There are several relevant papers related to 2-Bromo-6-methyl-4-nitrobenzoic acid. These papers discuss various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

属性

IUPAC Name |

2-bromo-6-methyl-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZGSEGSWSTHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methyl-4-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)